molecular formula C25H20N4OS B11266377 N-(4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11266377
M. Wt: 424.5 g/mol
InChI Key: BTZZQQYBWQTMMW-UHFFFAOYSA-N
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Description

    N-(4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure. It combines an aromatic ring, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanylacetamide group.

  • The compound’s systematic name reflects its substituents and functional groups, ensuring clarity in chemical communication.
  • Properties

    Molecular Formula

    C25H20N4OS

    Molecular Weight

    424.5 g/mol

    IUPAC Name

    N-(4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

    InChI

    InChI=1S/C25H20N4OS/c1-17-9-11-19(12-10-17)27-24(30)16-31-25-23-15-22(28-29(23)14-13-26-25)21-8-4-6-18-5-2-3-7-20(18)21/h2-15H,16H2,1H3,(H,27,30)

    InChI Key

    BTZZQQYBWQTMMW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this article provides an overview, and further research and literature review are essential for a comprehensive understanding

    Biological Activity

    N-(4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

    Chemical Structure and Properties

    The compound features several key structural components:

    • 4-Methylphenyl group : Contributes to the compound's lipophilicity and potential binding interactions.
    • Naphthalen-1-yl moiety : Enhances the compound's structural complexity and may influence its biological interactions.
    • Pyrazolo[1,5-a]pyrazin-4-yl sulfanyl group : This unique feature may play a crucial role in the compound's reactivity and biological activity.

    Molecular Formula and Weight

    • Molecular Formula : C_{20}H_{20}N_{4}S
    • Molecular Weight : Approximately 364.47 g/mol

    The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-tubercular agent and its effects on other biological pathways.

    • Anti-Tubercular Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, suggesting that this compound may also possess similar efficacy .
    • Cytotoxicity Assessment : In vitro studies have demonstrated that many derivatives of pyrazolo compounds exhibit low cytotoxicity towards human cell lines (e.g., HEK-293), indicating a favorable safety profile for further development .

    Efficacy Studies

    A summary of relevant studies on the biological activity of the compound is presented in Table 1.

    StudyTargetIC50 (μM)Notes
    Study 1Mycobacterium tuberculosis1.35 - 2.18Significant anti-tubercular activity observed.
    Study 2HEK-293 cells>100Low cytotoxicity; safe for human cells.
    Study 3Enzymatic inhibitionVariesPotential as a selective inhibitor in various pathways.

    Case Study 1: Anti-Tubercular Activity

    In a study focused on synthesizing novel anti-tubercular agents, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated promising activity with several compounds achieving IC90 values below 10 μM, highlighting the potential of this compound class in tuberculosis treatment .

    Case Study 2: Cytotoxicity Profile

    Another investigation assessed the cytotoxic effects of various pyrazolo derivatives on human cell lines. The results showed that most compounds, including those structurally related to this compound, exhibited minimal toxicity at therapeutic concentrations, suggesting a good safety margin for future clinical applications .

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